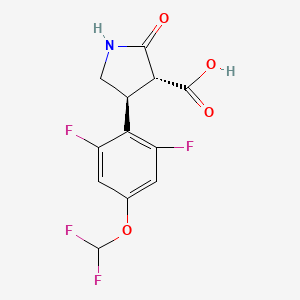
Rel-(3R,4S)-4-(4-(difluoromethoxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(3R,4S)-4-(4-(difluoromethoxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure, featuring a difluoromethoxy group and a pyrrolidine ring, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-(4-(difluoromethoxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the difluoromethoxy group. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluoromethoxy Group: This step may involve the use of difluoromethylating agents under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(3R,4S)-4-(4-(difluoromethoxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its biological activity and potential therapeutic applications.
Medicine: The compound could be investigated for its potential use in drug development.
Industry: It may have applications in the development of new materials or as a reagent in industrial processes.
Mecanismo De Acción
The mechanism of action of Rel-(3R,4S)-4-(4-(difluoromethoxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to specific enzymes or receptors, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other pyrrolidine derivatives with difluoromethoxy groups. Examples could be:
- 4-(4-(Difluoromethoxy)phenyl)pyrrolidine-2-carboxylic acid
- 4-(2,6-Difluorophenyl)pyrrolidine-2-carboxylic acid
Uniqueness
The uniqueness of Rel-(3R,4S)-4-(4-(difluoromethoxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid lies in its specific stereochemistry and the presence of both difluoromethoxy and difluorophenyl groups, which may impart unique chemical and biological properties.
Propiedades
Fórmula molecular |
C12H9F4NO4 |
|---|---|
Peso molecular |
307.20 g/mol |
Nombre IUPAC |
(3R,4S)-4-[4-(difluoromethoxy)-2,6-difluorophenyl]-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H9F4NO4/c13-6-1-4(21-12(15)16)2-7(14)8(6)5-3-17-10(18)9(5)11(19)20/h1-2,5,9,12H,3H2,(H,17,18)(H,19,20)/t5-,9-/m1/s1 |
Clave InChI |
DNQUKPDRZZDWEJ-MLUIRONXSA-N |
SMILES isomérico |
C1[C@@H]([C@H](C(=O)N1)C(=O)O)C2=C(C=C(C=C2F)OC(F)F)F |
SMILES canónico |
C1C(C(C(=O)N1)C(=O)O)C2=C(C=C(C=C2F)OC(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


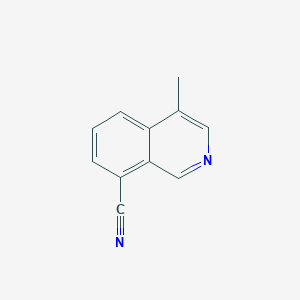
![(S)-tert-Butyl 2-(cyanomethyl)-4-(2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B12946870.png)
![5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B12946873.png)
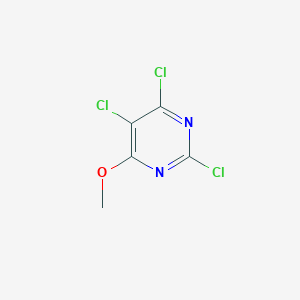
![2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B12946883.png)
![2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B12946889.png)
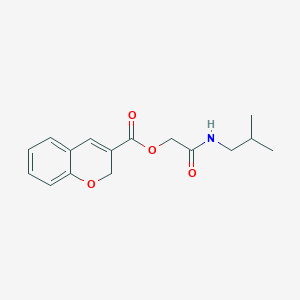
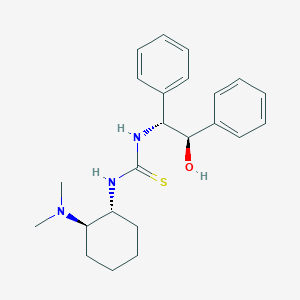
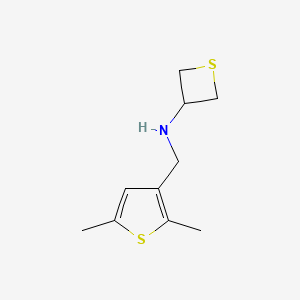
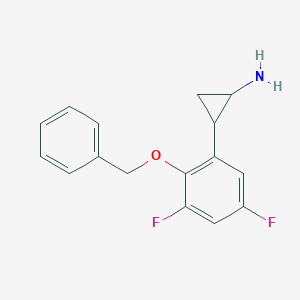
![1-[2-(Nonylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12946918.png)
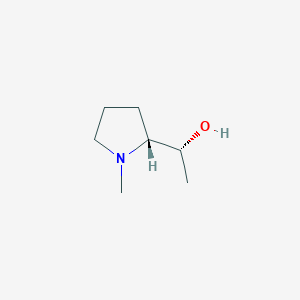
![Methyl (5-((4-hydroxyphenyl)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B12946933.png)

